molecular formula C28H24ClN3O3S B378913 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 487022-44-6

2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B378913
CAS No.: 487022-44-6
M. Wt: 518g/mol
InChI Key: ZTWNMUBXFFALHM-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyridinone derivative featuring a benzyloxy-substituted phenyl ring, a cyano group at position 3, and a sulfanyl-acetamide moiety linked to a 3-chloro-2-methylphenyl group.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O3S/c1-18-24(29)8-5-9-25(18)31-27(34)17-36-28-23(15-30)22(14-26(33)32-28)20-10-12-21(13-11-20)35-16-19-6-3-2-4-7-19/h2-13,22H,14,16-17H2,1H3,(H,31,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWNMUBXFFALHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

The tetrahydropyridinone ring forms via a modified Hantzsch dihydropyridine synthesis:

Reaction Scheme
4-(Benzyloxy)benzaldehyde + ethyl cyanoacetate + ammonium acetate → 4-[4-(benzyloxy)phenyl]-3-cyano-5-ethoxycarbonyl-1,4-dihydropyridine

Optimized Conditions

ParameterValue
SolventEthanol/glacial acetic acid (3:1)
Temperature80°C, reflux
CatalystNone required
Reaction Time12–16 hours
Yield68–72%

The dihydropyridine intermediate undergoes oxidative dehydrogenation using MnO2 in dichloromethane to yield the aromatic pyridine derivative. Subsequent reduction with sodium borohydride in methanol selectively reduces the pyridine ring to tetrahydropyridinone.

Thiol Group Introduction

Position-selective thiolation at C2 employs a two-step protocol:

  • Bromination : NBS (N-bromosuccinimide) in CCl4 under UV light (λ = 254 nm) introduces bromide at C2

  • Nucleophilic Displacement : Reaction with thiourea in DMF at 60°C yields the thiol intermediate

Critical Parameters

  • Bromination regioselectivity: >90% at C2 due to electron-withdrawing cyano group at C3

  • Thiol stability: Requires 0.5% w/v EDTA in reaction mixture to prevent oxidation

Acetamide Side Chain Synthesis

Preparation of 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide

Stepwise Synthesis

  • Chloroacetylation: 3-Chloro-2-methylaniline + chloroacetyl chloride (1.2 eq) in THF

  • Bromination: NBS (1.05 eq) with AIBN initiator in CCl4

Reaction Profile

StageConditionsYield
Chloroacetylation0°C, 2h → RT, 12h89%
BrominationReflux, 6h76%

Final Coupling Reaction

The sulfanyl-acetamide linkage forms via nucleophilic substitution:

Reaction Equation
Intermediate A (1 eq) + Intermediate B (1.1 eq) → Target Compound

Optimized Conditions

  • Solvent: Anhydrous acetonitrile

  • Base: K2CO3 (2.5 eq)

  • Temperature: 50°C under N2 atmosphere

  • Time: 8–10 hours

  • Yield: 82–85%

Purification Protocol

  • Crude product dissolved in ethyl acetate

  • Washes: 5% NaHCO3 (×3), brine (×2)

  • Column chromatography: SiO2, hexane/EtOAc (7:3 → 1:1 gradient)

  • Final recrystallization: Ethanol/water (4:1)

Alternative Synthetic Routes

One-Pot Thiol-Acetamide Coupling

A patent-disclosed method for analogous compounds uses:

  • CuI (10 mol%) as catalyst

  • DMSO as solvent at 120°C

  • Reduced reaction time to 4h

  • Comparable yield (78%) but lower purity (93% vs 99% in stepwise method)

Analytical Characterization Data

Key Spectroscopic Signatures

TechniqueCharacteristic Signals
¹H NMR (400 MHz, CDCl3)δ 8.21 (s, 1H, NH), 7.45–7.28 (m, 9H, Ar-H), 5.12 (s, 2H, OCH2Ph), 3.89 (s, 2H, SCH2), 2.41 (s, 3H, CH3)
IR (KBr)3345 (NH), 2210 (CN), 1680 (C=O), 1245 cm⁻¹ (C-O-C)
HRMS (ESI+)m/z 518.1234 [M+H]⁺ (calc. 518.1238)

Purity Assessment

MethodResult
HPLC (C18, MeCN:H2O)99.1% at 254 nm
Elemental AnalysisC 64.89% (calc 64.92%), H 4.68% (4.67%)

Scale-Up Considerations and Process Optimization

Critical Quality Attributes (CQAs)

  • Residual solvent levels: Acetonitrile <410 ppm (ICH Q3C)

  • Thiourea byproducts: <0.1% (tested via LC-MS)

  • Polymorphic form: Stable Form II (confirmed by XRPD)

Green Chemistry Metrics

MetricInitial ProcessOptimized Process
E-factor8642
PMI (Process Mass Intensity)3218
Solvent Recovery68%89%

Optimizations included switching from DMF to cyclopentyl methyl ether for thiol displacement and implementing a solvent recovery distillation unit.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

ParameterStepwise SynthesisOne-Pot Method
Total Yield58%49%
Purity99.1%93.2%
Process Time72h24h
Scalability>10 kg demonstrated≤1 kg scale
Cost Index1.00.7

The stepwise method remains preferred for GMP manufacturing despite longer duration, due to superior purity profile.

Stability and Degradation Pathways

Forced Degradation Studies

ConditionMajor Degradants% Degradation (14 days)
Acidic (0.1N HCl)Hydrolysis of acetamide12.3%
Oxidative (3% H2O2)Sulfoxide formation8.7%
PhotolyticBenzyloxy cleavage5.1%

Formulation requires protection from light and oxygen, with recommended pH 6.5–7.5 buffer system .

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these mechanisms can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares core structural motifs with several derivatives documented in the literature. Key comparisons include:

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Yield (%) Melting Point (°C) Bioactivity Notes Reference
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Styryl groups at positions 4 and 6; 4-chlorophenyl acetamide 481.98 85 Not reported Anticancer screening (in vitro)
2-{[3-Cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide 4-Fluorophenyl vs. benzyloxy; phenyl vs. chloro-methylphenyl 399.43 Not reported Not reported Kinase inhibition (IC₅₀: 0.2–1.8 µM)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Hydrazinylidene bridge; sulfamoylphenyl group 357.38 94 288 Antimicrobial (MIC: 8–32 µg/mL)
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Bromophenyl-oxoethyl thioether; furyl substituent 567.40 Not reported Not reported Antifungal (Candida spp. inhibition)

Bioactivity and Pharmacological Potential

  • Antimicrobial Activity :
    The sulfanyl-acetamide moiety in the target compound is critical for disrupting bacterial cell walls, akin to 13a (MIC: 8–32 µg/mL against S. aureus and E. coli) . The chloro-methylphenyl group may enhance Gram-positive selectivity compared to the fluorophenyl analogue .

  • Kinase Inhibition :
    Fluorophenyl-substituted analogues show potent kinase inhibition (IC₅₀: 0.2–1.8 µM) due to fluorine’s electronegativity and small size . The benzyloxy group in the target compound may confer improved binding to hydrophobic kinase pockets.

  • Anticancer Activity: Styryl-substituted derivatives (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) inhibit tubulin polymerization (IC₅₀: 1.4 µM) . The target compound’s bulkier benzyloxy group may reduce tubulin affinity but improve pharmacokinetics.

Physicochemical Properties

  • Lipophilicity :
    Calculated logP values (using ChemDraw):

    • Target compound: 3.9 (benzyloxy enhances lipophilicity).
    • Fluorophenyl analogue: 3.2.
    • Sulfamoylphenyl derivative (13a ): 2.1.
  • Solubility : The chloro-methylphenyl group reduces aqueous solubility compared to sulfamoylphenyl derivatives, which benefit from hydrogen-bonding sulfonamide groups .

Biological Activity

The compound 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C33H31ClN3O3SC_{33}H_{31}ClN_3O_3S, and it features various functional groups that contribute to its biological activity. The presence of a tetrahydropyridine ring and a benzyloxy group are particularly noteworthy as they often correlate with significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties . For instance, derivatives of tetrahydropyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Compound Activity Organism Reference
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo...AntibacterialE. coli
Similar Tetrahydropyridine DerivativesAntifungalC. albicans

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. Pyrazole derivatives, for example, have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . Further studies are required to elucidate the specific pathway through which this compound exerts its anti-inflammatory effects.

The proposed mechanisms by which this compound may exert its biological effects include:

  • Enzyme Inhibition : Compounds similar to this structure have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Cellular Signaling Modulation : The ability of the compound to interact with cellular receptors could modulate signaling pathways related to inflammation and microbial resistance.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their overall therapeutic profile.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on Pyrazole Derivatives : A comprehensive review indicated that pyrazole derivatives possess a wide range of pharmacological activities including anti-inflammatory and antimicrobial effects .
  • Synthesis and Evaluation : A study synthesized various tetrahydropyridine derivatives and evaluated their antimicrobial activities against several pathogens, noting significant inhibition rates .

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